molecular formula C8H14N4O B7938983 3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

Cat. No.: B7938983
M. Wt: 182.22 g/mol
InChI Key: WWEYJKSPVLINPP-UHFFFAOYSA-N
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Description

3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a chemical compound that features a unique combination of azetidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole typically involves the formation of the azetidine ring followed by the introduction of the triazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized from azetidinone derivatives through reduction or cyclization reactions. The triazole ring can be introduced via a cycloaddition reaction involving azides and alkynes.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-yl)-5-(2-methoxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide: Similar in structure but contains a thiadiazolidine ring.

    2-(Azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide: Contains an azetidine ring and a propanamide moiety.

    tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate: Features a carbamate group in addition to the azetidine ring.

Uniqueness

3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is unique due to its combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(azetidin-3-yl)-4-(2-methoxyethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-13-3-2-12-6-10-11-8(12)7-4-9-5-7/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEYJKSPVLINPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NN=C1C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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